4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-7-14(8-10-15)12-20-13-16-6-5-11-21-16/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAOBOBJQMILAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675332 | |

| Record name | (E)-N-[(Furan-2-yl)methyl]-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-46-5 | |

| Record name | (E)-N-[(Furan-2-yl)methyl]-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Furfuryl)iminomethyl phenyl boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structure, Synthesis, and Application of 4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester

Abstract

This technical guide provides a comprehensive analysis of 4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester, a molecule situated at the intersection of several key chemical motifs relevant to contemporary drug discovery. We will deconstruct its molecular architecture, detailing the individual contributions of the aryl boronate ester, the dynamic imine linker, and the furan scaffold. This guide furnishes field-proven, step-by-step protocols for its synthesis and rigorous characterization by modern analytical techniques. Furthermore, we explore its potential applications as both a versatile synthetic intermediate for constructing complex molecules and as a progenitor for targeted covalent inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional properties of this compound in their research programs.

Part 1: Molecular Architecture and Physicochemical Properties

The structure of this compound is a deliberate convergence of three distinct functional moieties, each contributing unique properties that are highly valued in medicinal chemistry. Understanding these components is key to appreciating the molecule's potential.

-

The Aryl Boronate Core: The benzeneboronic acid pinacol ester group serves as a stable, versatile, and synthetically tractable anchor. Boronic acids and their esters have emerged from niche reagents to mainstream components in pharmaceuticals, exemplified by FDA-approved drugs like bortezomib and vaborbactam.[1][2] The pinacol ester function is critical; it acts as a robust protecting group for the boronic acid, rendering the molecule significantly more stable to air and moisture, and simplifying purification compared to the free boronic acid.[3] This protection is readily removed under mild hydrolytic conditions to unmask the reactive boronic acid, often in situ. This moiety is also a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct complex biaryl systems, a common motif in drug candidates.[4]

-

The Imine Linker: The central imine (or Schiff base) bond (C=N) is formed via the condensation of an aldehyde and a primary amine. This bond is not merely a passive linker; it is a dynamic covalent bond, meaning its formation is reversible and subject to thermodynamic control.[5] The stability and equilibrium position of the imine are highly dependent on the pH of the environment, typically favoring hydrolysis in acidic aqueous conditions.[6] This dynamic nature can be exploited in designing prodrugs or chemical probes. From a structural standpoint, the imine imparts a degree of rigidity and defined geometry to the molecule's core.

-

The Furan Moiety: Derived from furfurylamine, the furan ring is a well-established pharmacophore.[7][8] Its incorporation into molecular scaffolds is a common strategy in drug discovery. Furan derivatives are found in numerous approved drugs and are recognized for their diverse biological activities.[9][10] The furan ring is a bio-isostere for other aromatic systems like benzene or thiophene and can engage in various non-covalent interactions with biological targets. Furfurylamine is a readily available, bio-based building block, making it an attractive component for sustainable chemical synthesis.[8][11]

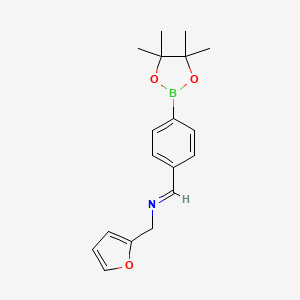

Caption: Chemical structure of the title compound.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₉H₂₄BNO₃ | Calculated |

| Molecular Weight | 325.21 g/mol | Calculated |

| IUPAC Name | 2-(4-((Furan-2-ylmethylimino)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | IUPAC Nomenclature |

| CAS Number | Not assigned (Novel Compound) | - |

| Appearance | Expected to be a yellow to orange solid | Analogous Compounds |

Part 2: Synthesis and Structural Elucidation

The synthesis of the title compound is predicated on one of the most fundamental reactions in organic chemistry: imine formation. The causality behind this choice is its high efficiency, mild reaction conditions, and atom economy, as the only byproduct is water.

Synthetic Strategy

The most direct and logical route is the condensation reaction between 4-formylphenylboronic acid pinacol ester and furfurylamine.[12][13] This reaction typically proceeds with high conversion upon mixing the reactants in a suitable solvent. While the reaction can proceed without a catalyst, it can be accelerated by a catalytic amount of a weak acid. To drive the equilibrium towards the product, removal of the water byproduct, for instance by using a Dean-Stark apparatus with a solvent like toluene, is a standard and effective technique.

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

Furfurylamine (1.05 eq)[11]

-

Anhydrous Ethanol or Toluene

-

Magnesium Sulfate (optional, as a drying agent)

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylphenylboronic acid pinacol ester (e.g., 2.32 g, 10.0 mmol).

-

Dissolve the starting material in 40 mL of anhydrous ethanol.

-

To the stirring solution, add furfurylamine (e.g., 1.02 g, 10.5 mmol) dropwise at room temperature. A color change to yellow/orange is typically observed.

-

Stir the reaction mixture at room temperature for 12-24 hours or heat to reflux for 2-4 hours to ensure complete conversion.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel if necessary.

-

Dry the purified product under vacuum to yield the title compound.

Structural Characterization: A Self-Validating System

Confirmation of the molecular structure is achieved by a combination of spectroscopic methods. Each technique provides orthogonal data that, when combined, unequivocally validates the identity and purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for structural elucidation. The predicted chemical shifts provide a fingerprint of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Features |

| Imine CH (H-a) | ~8.3 - 8.5 (s, 1H) | ~160 - 162 | Diagnostic singlet in a downfield region, confirming imine formation. |

| Aromatic CH (ortho to B) | ~7.8 - 7.9 (d, 2H) | ~135 | Protons adjacent to the electron-withdrawing boronate ester are deshielded. |

| Aromatic CH (ortho to CH=N) | ~7.7 - 7.8 (d, 2H) | ~129 | Protons adjacent to the imine group. |

| Furan CH (H-5) | ~7.3 - 7.4 (m, 1H) | ~152 | Furan proton adjacent to the oxygen atom. |

| Furan CH (H-3) | ~6.2 - 6.3 (m, 1H) | ~108 | Furan proton adjacent to the CH₂ group. |

| Furan CH (H-4) | ~6.3 - 6.4 (m, 1H) | ~110 | Furan proton between the other two furan protons. |

| Methylene CH₂ | ~4.7 - 4.8 (s, 2H) | ~50 - 52 | Singlet for the CH₂ group linking the furan and imine. |

| Pinacol C(CH₃)₂ | - | ~84 | Quaternary carbons of the pinacol group.[16] |

| Pinacol CH₃ | ~1.35 (s, 12H) | ~25 | Large singlet integrating to 12 protons, a hallmark of the pinacol ester.[17] |

Note: The carbon attached to the boron atom is often broadened or not observed in ¹³C NMR spectra due to quadrupolar relaxation.[16]

¹¹B NMR Spectroscopy: A single, broad signal is expected in the range of δ 25-35 ppm, which is characteristic of a tetracoordinate boronate ester.[18]

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI-MS).

-

Expected Result: A prominent ion peak corresponding to [M+H]⁺ at m/z 326.2. This confirms the molecular weight of the synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Expected Peaks: A strong absorption band around 1640-1660 cm⁻¹ corresponding to the C=N imine stretch, and strong B-O stretching bands around 1300-1380 cm⁻¹.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential applications, which are dictated by its unique combination of functional groups.

Progenitor for Covalent Inhibitors

Upon hydrolysis of the pinacol ester, the resulting boronic acid is an excellent electrophile. It can act as a "warhead" to form a reversible, covalent bond with nucleophilic residues (like serine or threonine) in the active site of an enzyme.[1][19] This mechanism is the basis for the action of the proteasome inhibitor bortezomib.[2] The aryl-furan scaffold of this molecule can serve as the recognition element that directs the boronic acid warhead to the enzyme's active site.

Caption: Reversible covalent inhibition by a boronic acid.

Versatile Synthetic Intermediate

The molecule is a bifunctional building block, offering two orthogonal reaction sites for further chemical elaboration.

-

Suzuki-Miyaura Cross-Coupling: The boronate ester is primed for palladium-catalyzed cross-coupling with aryl or heteroaryl halides. This allows for the rapid synthesis of a library of complex biaryl compounds, enabling extensive Structure-Activity Relationship (SAR) studies.

-

Imine Bond Modification: The imine bond can be reduced (e.g., using sodium borohydride) to form a more flexible and stable secondary amine linker, which may have different pharmacological properties.

This dual reactivity allows chemists to independently modify two different parts of the molecule, providing a powerful platform for optimizing properties like target affinity, selectivity, and pharmacokinetics.

Conclusion

This compound is more than a simple chemical structure; it is a highly functionalized platform designed for purpose-driven research. Its architecture combines the stability and synthetic versatility of a boronate ester, the dynamic nature of an imine bond, and the pharmacological relevance of a furan ring. The straightforward and efficient synthesis makes it readily accessible. For drug development professionals, this molecule represents a valuable starting point for creating novel enzyme inhibitors or for building diverse chemical libraries through established cross-coupling chemistry. Future research could focus on exploring its activity against specific enzyme targets, such as serine proteases, or utilizing it in the synthesis of novel materials and chemical probes.

References

- Molecules.

- RSC Publishing.

- Pharmaffiliates. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link][4]

- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link][2]

- ResearchGate. Boronic Acid Compounds as Potential Pharmaceutical Agents. [Link][19]

- eScholarship, University of California.

- ResearchGate. Solid‐state ¹¹B NMR study of poly(4‐vinylphenylboronic acid, pinacol ester) (PSBPin). [Link][23]

- Forest Products Laboratory.

- ACS Publications.

- Nature.

- LinkedIn. Understanding the Versatile Applications of Furfurylamine in Chemical Industries. [Link][7]

- SlideShare.

- ACS Publications. Kinetic Model for the Acid-Catalyzed Formation of Difurfuryldiamines from Furfurylamine and Aldehydes. [Link][24]

- The Royal Society of Chemistry.

- ResearchGate.

- ResearchGate. Pharmaceutical compounds containing furfurylamines. [Link][10]

- ResearchGate. Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d.... [Link][26]

- MDPI. Synthesis of Boron-Containing Primary Amines. [Link][18]

- Wikipedia. Furfurylamine. [Link][11]

- Organic Syntheses. boronic esters. [Link][3]

- The Royal Society of Chemistry.

- ResearchGate.

- PubMed. Imine bond formation: A novel concept to incorporate peptide drugs in self-emulsifying drug delivery systems (SEDDS). [Link][27]

- RSC Publishing. Dynamic imine chemistry. [Link][5]

- PubChem, NIH. 4-Formylphenylboronic acid pinacol ester. [Link][15]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. nbinno.com [nbinno.com]

- 5. Dynamic imine chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chemneo.com [chemneo.com]

- 8. researchgate.net [researchgate.net]

- 9. Applications of furan and its derivative | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. Furfurylamine - Wikipedia [en.wikipedia.org]

- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 4-Formylphenylboronic acid pinacol cyclic ester | 128376-64-7 | FF63281 [biosynth.com]

- 15. 4-Formylphenylboronic acid pinacol ester | C13H17BO3 | CID 2769536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. Synthesis of Boron-Containing Primary Amines [mdpi.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester, a molecule of significant interest in medicinal chemistry and materials science. Boronic acid pinacol esters are lauded for their stability and versatility as key building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] This document details the underlying chemical principles, a step-by-step experimental protocol, and the necessary characterization for the successful synthesis of this target compound. The synthesis involves the condensation reaction between 4-formylbenzeneboronic acid pinacol ester and furfurylamine to form a stable imine, a reaction that is both efficient and high-yielding under appropriate conditions. This guide is intended to serve as a practical resource for researchers in drug discovery and development, providing the necessary information to synthesize and characterize this valuable compound.

Introduction: The Significance of Imine-Functionalized Boronic Esters

Boronic acids and their pinacol esters are indispensable tools in modern organic chemistry, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds.[3] The pinacol ester functionality offers enhanced stability compared to the free boronic acid, making these compounds easier to handle, purify, and store.[4]

The incorporation of an imine functional group, formed from the reaction of an aldehyde or ketone with a primary amine, introduces a versatile nitrogen-containing moiety into the boronic ester scaffold.[5] Imines, or Schiff bases, are not only stable under many reaction conditions but can also serve as precursors for the synthesis of more complex amine derivatives through reduction.[6] The target molecule, this compound, combines the synthetic utility of the boronic ester with the chemical versatility of the furan-containing imine, making it a valuable intermediate for the synthesis of novel heterocyclic compounds with potential applications in pharmaceuticals and functional materials.[7]

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of this compound proceeds via a nucleophilic addition-elimination reaction between the carbonyl group of 4-formylbenzeneboronic acid pinacol ester and the primary amine group of furfurylamine.[5] The reaction is typically carried out in a suitable organic solvent and can be catalyzed by a mild acid, although it often proceeds efficiently without a catalyst.

The mechanism can be described in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of furfurylamine attacks the electrophilic carbonyl carbon of 4-formylbenzeneboronic acid pinacol ester. This results in the formation of a tetrahedral intermediate, a zwitterionic species known as a carbinolamine.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral carbinolamine.

-

Protonation of the Hydroxyl Group: In the presence of an acid catalyst (or through self-protonation), the hydroxyl group of the carbinolamine is protonated to form a good leaving group, water.

-

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

-

Deprotonation: A base (which can be another molecule of the amine reactant or the solvent) removes a proton from the nitrogen atom to yield the final neutral imine product, this compound, and regenerates the acid catalyst.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |

| 4-Formylbenzeneboronic acid pinacol ester | 128376-64-7 | 232.08 | Sigma-Aldrich |

| Furfurylamine | 617-89-0 | 97.12 | Acros Organics |

| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | VWR Chemicals |

| Hexane | 110-54-3 | 86.18 | EMD Millipore |

| Ethyl Acetate | 141-78-6 | 88.11 | J.T. Baker |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzeneboronic acid pinacol ester (2.32 g, 10.0 mmol).

-

Dissolution: Dissolve the starting material in 40 mL of anhydrous dichloromethane (DCM).

-

Addition of Amine: To the stirred solution, add furfurylamine (0.97 g, 10.0 mmol, 1.0 equivalent) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system. The product spot should be visible under UV light and will have a different Rf value than the starting materials.

-

Drying: After the reaction is complete, add anhydrous magnesium sulfate (MgSO₄) to the reaction mixture to remove the water formed during the reaction. Stir for an additional 15 minutes.

-

Filtration: Filter the mixture through a pad of Celite to remove the MgSO₄. Wash the filter cake with a small amount of DCM.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil or solid.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate) to afford the pure this compound.

Caption: A visual representation of the synthesis workflow.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties

| Property | Expected Value |

| Appearance | Pale yellow oil or solid |

| Molecular Formula | C₁₈H₂₂BNO₃ |

| Molecular Weight | 311.19 g/mol |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) |

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

8.45 (s, 1H, -CH=N-)

-

7.85 (d, J = 8.0 Hz, 2H, Ar-H ortho to boronate)

-

7.70 (d, J = 8.0 Hz, 2H, Ar-H ortho to imine)

-

7.40 (m, 1H, Furan-H)

-

6.45 (m, 1H, Furan-H)

-

6.35 (m, 1H, Furan-H)

-

4.80 (s, 2H, -N-CH₂-)

-

1.35 (s, 12H, -C(CH₃)₄)

-

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

162.0 (C=N)

-

152.5 (Furan C)

-

143.0 (Furan C)

-

136.0 (Ar-C)

-

135.0 (Ar-C)

-

129.0 (Ar-C)

-

128.5 (Ar-C)

-

110.5 (Furan C)

-

108.0 (Furan C)

-

84.0 (O-C(CH₃)₂)

-

55.0 (N-CH₂)

-

25.0 (O-C(CH₃)₂)

-

-

Mass Spectrometry (ESI+): m/z calculated for C₁₈H₂₃BNO₃ [M+H]⁺: 312.1816, found: [Value to be determined experimentally].

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of this compound. The procedure is based on the well-established formation of imines from aldehydes and primary amines and is suitable for implementation in a standard organic chemistry laboratory. The resulting compound is a valuable building block for the development of novel compounds in the pharmaceutical and materials science fields. The detailed protocol and characterization data provided herein should enable researchers to successfully synthesize and validate this important chemical intermediate.

References

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95 (7), 2457–2483. [Link]

- Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling reaction: mechanism, catalyst selection, and limitations. Chemical Society Reviews. 2014, 43 (1), 412–443. [Link]

- The Nobel Prize in Chemistry 2010. [Link]

- Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials; Wiley-VCH: Weinheim, Germany, 2011. [Link]

- Layer, R. W. The Chemistry of Imines. Chemical Reviews. 1963, 63 (5), 489–510. [Link]

- Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. 2002, 59, 1. [Link]

- Kerru, N.; Gummidi, L.; Maddila, S.; Gangu, K. K.; Jonnalagadda, S. B. A comprehensive review on the applications of furan and its derivatives. Molecules. 2020, 25 (2), 269. [Link]

Sources

- 1. Benzylation of Imines with Activated Boronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Direct synthesis of arylboronic pinacol esters from arylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. 4-Formylphenylboronic acid pinacol cyclic ester | 128376-64-7 | FF63281 [biosynth.com]

- 5. ftp.orgsyn.org [ftp.orgsyn.org]

- 6. saspublishers.com [saspublishers.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester CAS number 1218790-46-5

An In-Depth Technical Guide to 4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester CAS Number: 1218790-46-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a bifunctional molecule integrating the versatile reactivity of a boronic acid pinacol ester with the dynamic nature of an imine linkage. This document explores its chemical architecture, synthesis, and potential applications, offering insights for its use in organic synthesis and medicinal chemistry.

Introduction: A Molecule of Dual Functionality

This compound is a synthetic organic compound that is not extensively described in current scientific literature, yet its structure suggests significant potential as a versatile building block. It combines two key chemical motifs:

-

A Phenylboronic Acid Pinacol Ester: This group is a cornerstone of modern organic synthesis, primarily due to its stability and participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The pinacol ester group offers enhanced stability over the free boronic acid, making it more robust for handling, purification, and storage.[1][2][3][4]

-

An Imino (Schiff Base) Linkage: The C=N double bond of the imine group provides a site for further chemical transformation and introduces a dynamic covalent character to the molecule. This functionality is of growing interest for applications in stimuli-responsive materials and bioconjugation.

The strategic placement of these two groups on a central benzene ring creates a molecule with a rich and varied potential reactivity profile, making it a valuable tool for the construction of complex molecular architectures.

Physicochemical and Structural Characteristics

The structural and chemical properties of this compound are dictated by its constituent parts. While extensive experimental data is not publicly available, its key characteristics can be reliably predicted and understood.

Structural Diagram

Caption: Structure of this compound

Key Physicochemical Data

The following table summarizes the key chemical and physical properties. It is important to note that the boiling point, density, and pKa are predicted values based on computational models due to a lack of published experimental data.

| Property | Value | Source |

| CAS Number | 1218790-46-5 | [5] |

| Molecular Formula | C₁₈H₂₂BNO₃ | [5] |

| Molecular Weight | 311.18 g/mol | [5] |

| Boiling Point (Predicted) | 417.3 ± 35.0 °C | [5] |

| Density (Predicted) | 1.06 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 4.38 ± 0.50 | [5] |

Synthesis and Purification

Synthetic Workflow Diagram

Caption: Synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Formylphenylboronic acid pinacol ester

This step involves a palladium-catalyzed Miyaura borylation. This reaction is a well-established and robust method for creating carbon-boron bonds.

-

Rationale: The use of bis(pinacolato)diboron and a palladium catalyst is a standard and high-yielding method to convert aryl halides to arylboronic acid pinacol esters. The pinacol ester is targeted for its stability.

-

Protocol:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzaldehyde (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (2-3 mol%).

-

Add a suitable base, typically potassium acetate (3 equivalents).

-

Add a dry, degassed solvent such as dioxane or DMF.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, dilute with a solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-formylphenylboronic acid pinacol ester as a solid.

-

Step 2: Synthesis of this compound

This step is a classic condensation reaction to form an imine (Schiff base).

-

Rationale: The reaction between an aldehyde and a primary amine to form an imine is a reversible equilibrium. To drive the reaction to completion, it is crucial to remove the water that is formed as a byproduct. This is often achieved by azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent. A catalytic amount of acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

-

Protocol:

-

Dissolve 4-formylphenylboronic acid pinacol ester (1 equivalent) in a suitable solvent such as toluene or dichloromethane.

-

Add furfurylamine (1 equivalent) to the solution.

-

Add a catalytic amount of a weak acid, such as p-toluenesulfonic acid (p-TSA) or acetic acid.

-

If using toluene, heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. If using dichloromethane at room temperature, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Once complete, neutralize the acid catalyst with a mild base (e.g., triethylamine) if necessary.

-

Filter off any drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization or column chromatography, though in many cases, if the reaction goes to completion, the product may be of sufficient purity after solvent removal.

-

Reactivity and Potential Applications

The utility of this molecule lies in the distinct yet potentially synergistic reactivity of its two functional groups.

The Boronic Acid Pinacol Ester Moiety: A Gateway to Biaryl Structures

The primary and most well-documented reaction of arylboronic acid pinacol esters is the Suzuki-Miyaura cross-coupling reaction .[1][2] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic ester's aryl ring and an organic halide or triflate.

-

Mechanism Insight: The reaction proceeds via a catalytic cycle involving the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the boronate (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

This reactivity makes this compound an excellent building block for synthesizing complex molecules containing a biaryl scaffold, which is a common feature in many pharmaceuticals and advanced materials.

The Imine Moiety: A Hub of Dynamic Chemistry

The imine linkage offers several avenues for chemical exploration:

-

Reduction to Secondary Amines: The C=N bond can be readily reduced using agents like sodium borohydride (NaBH₄) to form a stable secondary amine. This provides a straightforward route to molecules with a flexible furfuryl-aminomethyl-phenyl linker.

-

Hydrolysis: The imine bond is susceptible to hydrolysis, particularly under acidic conditions, which would revert the molecule back to 4-formylphenylboronic acid pinacol ester and furfurylamine. This reversibility is a key feature of dynamic covalent chemistry.

-

Potential in Medicinal Chemistry: Imine-boronate compounds have been investigated for their biological activities. Studies on related structures have shown potential anticancer and antimicrobial properties. The ability of the boronic acid group to interact with diols (present in many biological molecules) and the overall structure of the imine-containing ligand could be explored for the design of novel enzyme inhibitors or therapeutic agents.

Potential Synergistic Applications

The combination of these two functional groups on a single scaffold allows for multi-step, divergent synthetic strategies. For instance, one could first perform a Suzuki coupling reaction at the boronic ester site and then utilize the imine for further functionalization, or vice versa. This bifunctionality makes it a candidate for applications in:

-

Drug Discovery: As a fragment for building more complex drug candidates.

-

Materials Science: For the synthesis of polymers or molecular switches where the imine's dynamic nature can be exploited.

-

Chemical Sensing: The furan and imine nitrogen atoms could act as coordination sites for metal ions, with the boronic acid providing a point of attachment to a surface or another signaling unit.

Conclusion

This compound, CAS 1218790-46-5, represents a promising yet under-explored chemical entity. Its logical and scalable synthesis, combined with the powerful and distinct reactivity of its boronic ester and imine functionalities, positions it as a valuable building block for researchers in organic synthesis, medicinal chemistry, and materials science. While specific experimental data for this compound remains scarce, its properties and reactivity can be confidently inferred from the well-established principles of its constituent chemical groups, providing a solid foundation for its future investigation and application.

References

- Wang, L., et al. (2014). A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester. HETEROCYCLES, 89(12), 2738.

- Wang, G., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11.

- Wang, G., & Wang, Q. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. RSC Advances, 4(21), 10986-10989.

Sources

The Fulcrum of Furan Chemistry: A Technical Guide to Furfurylamine Derivatives in Organic Synthesis

Introduction: The Furfurylamine Scaffold – A Bio-renewable Asset

In the pursuit of sustainable chemical synthesis, the valorization of biomass has emerged as a paramount objective. Furfural, readily derived from the hemicellulose fraction of lignocellulosic biomass like corncobs, stands as a critical, renewable platform chemical.[1][2] Among its myriad derivatives, furfurylamine (systematically named (furan-2-yl)methanamine) is a cornerstone intermediate, bridging the gap between bio-based feedstocks and high-value chemical entities.[3] This guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of furfurylamine derivatives, tailored for researchers and professionals in organic synthesis and drug development.

The unique molecular architecture of furfurylamine, which integrates a reactive primary amine with a versatile furan ring, makes it an exceptionally valuable building block.[4] This combination allows for a diverse range of chemical transformations, enabling its use in the synthesis of pharmaceuticals, agrochemicals, polymers, and corrosion inhibitors.[1][5]

Structural Features and Physicochemical Properties

Furfurylamine (C₅H₇NO, Molar Mass: 97.12 g·mol⁻¹) is a colorless to pale yellow liquid that is soluble in water.[1][6] The primary amine group imparts basicity, allowing it to react exothermically with acids to form salts.[1][7] The lone pair of electrons on the nitrogen atom also renders it a potent nucleophile, a crucial property exploited in numerous synthetic transformations.[1] It is important to note that furfurylamine is air-sensitive and can absorb atmospheric carbon dioxide, which may lead to degradation over time.[1]

Synthetic Pathways to Furfurylamine Derivatives

The principal route to furfurylamine is the reductive amination of furfural. However, a variety of methods have been developed to access both the parent compound and its derivatives, with a growing emphasis on green and sustainable protocols.

Reductive Amination of Furfural: The Cornerstone Synthesis

The most prevalent industrial method for synthesizing furfurylamine involves the reductive amination of furfural.[8] This reaction typically uses ammonia as the nitrogen source and hydrogen gas as the reducing agent over a heterogeneous metal catalyst.[9]

The choice of catalyst is a critical parameter that dictates the selectivity and yield of the reaction. While noble metal catalysts such as Rhodium (Rh), Ruthenium (Ru), and Palladium (Pd) on various supports (e.g., Al₂O₃, Nb₂O₅) have demonstrated high efficacy, their cost is a significant consideration.[9][10] Consequently, extensive research has focused on developing efficient non-noble metal catalysts, with Raney Nickel (Ni) and Cobalt (Co) showing considerable promise.[10][11] For instance, a high yield of 94.2% has been achieved using a nickel phyllosilicate precursor catalyst by carefully controlling the reaction parameters, particularly the ammonia-to-furfural ratio.[11]

The general mechanism involves two key steps:

-

Imine Formation: Furfural reacts with ammonia to form an intermediate imine (furfurylideneamine).

-

Reduction: The imine is subsequently hydrogenated to yield furfurylamine.

Caption: Reductive amination of furfural to furfurylamine.

Recent advancements have focused on environmentally benign approaches. One such method employs aqueous ammonia and molecular hydrogen, achieving high selectivity (∼92%) with a Rh/Al₂O₃ catalyst under mild conditions (80 °C, 2 hours).[9] Another innovative, eco-friendly protocol utilizes a one-pot reaction in water with hydroxylammonium chloride as the amine source and zinc powder as the reductant, affording quantitative yields.[3][12] Furthermore, biocatalytic methods using robust ω-transaminase enzymes are gaining traction as a sustainable alternative for the amination of furfural, operating under mild conditions with high efficiency.[2][13]

Experimental Protocol: One-Pot Reductive Amination in Water

This protocol is adapted from a high-yielding, environmentally friendly method.[12]

-

Imine Formation: In a reaction vessel, mix furfural (10 mL, 120.72 mmol) and hydroxylammonium chloride (10.07 g, 144.86 mmol) in water (20 mL).

-

Add a solution of sodium carbonate (7.68 g, 72.43 mmol) in water (30 mL) drop-wise to the mixture. Stir at room temperature for 3 hours to form the furfuryloxime intermediate.

-

Reduction: Heat the resulting solution to 60°C.

-

Add additional water (33 mL), zinc dust (55.27 g, 845.04 mmol), ammonium chloride (32.29 g, 603.6 mmol), and zinc chloride (1.64 g, 12.07 mmol).

-

Stir the mixture vigorously for 15 minutes at 60°C.

-

Cool the reaction mixture and filter to remove unreacted zinc and other insoluble materials.

-

The aqueous solution containing furfurylamine can then be subjected to extraction and purification.

Causality: The use of hydroxylammonium chloride followed by a base generates the oxime in situ. Zinc metal in the presence of an ammonium salt provides a cost-effective and powerful reducing system in an aqueous medium, avoiding the need for flammable hydrogen gas and expensive noble metal catalysts.[3]

Chemical Reactivity and Key Transformations

The synthetic utility of furfurylamine derivatives stems from the distinct reactivity of the amino group and the furan ring.

Reactions at the Amino Group

As a primary amine, the aminomethyl group is a strong nucleophile and readily undergoes standard transformations such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

These reactions are fundamental for incorporating the furfuryl moiety into larger, more complex molecular frameworks.[14]

Reactions Involving the Furan Ring

The furan ring, while aromatic, possesses a lower resonance energy than benzene, making it more susceptible to certain reactions that disrupt its aromaticity.

While not a direct reaction of furfurylamine, the Paal-Knorr synthesis is the most fundamental method for constructing the furan ring itself and is essential context. It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[15][16] The mechanism proceeds through the protonation of one carbonyl, which is then attacked by the enol form of the other carbonyl, followed by dehydration to yield the furan.[17][18] This reaction's utility has expanded significantly with the development of new methods for synthesizing 1,4-dicarbonyl precursors.[18]

Caption: Key steps in the Paal-Knorr furan synthesis.

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[19] This reaction is a powerful tool for constructing six-membered rings and the resulting 7-oxabicyclo[2.2.1]heptene adducts are versatile intermediates for further transformations.[19][20] The reactivity of the furan diene is sensitive to substituents; electron-donating groups enhance reactivity, while electron-withdrawing groups, such as the formyl group in furfural, typically render the diene inactive under normal conditions.[21] However, recent studies have shown that even electron-poor furans like furfural can participate in Diels-Alder reactions with maleimides in an aqueous medium, which provides an additional thermodynamic driving force.[21]

Caption: The Diels-Alder reaction of a furan derivative.

Applications in Drug Discovery and Development

The furfurylamine scaffold is a privileged structure in medicinal chemistry, appearing in a range of bioactive compounds and approved pharmaceuticals.[22] Its ability to act as a versatile building block allows for the synthesis of diverse molecular architectures with various therapeutic applications.[6][23]

Case Study: Ranitidine (Zantac)

Perhaps the most prominent example of a drug containing the furfurylamine motif is Ranitidine, a histamine H₂-receptor antagonist formerly used to treat peptic ulcers.[24][25] The synthesis of Ranitidine prominently features a functionalized furfurylamine derivative. One synthetic route starts from furfuryl alcohol, which is aminomethylated using dimethylamine.[26] This intermediate is then coupled with other fragments to construct the final drug molecule.[26][27][28] The furan ring and the flexible side chain containing the amine are crucial for its biological activity.

Other Bioactive Derivatives

Furfurylamine serves as a key intermediate for a wide array of other pharmaceuticals:

-

Diuretics: It is a precursor in the synthesis of furosemide.[24]

-

Antihypertensives and Antiseptics: The scaffold is used in the creation of various antihypertensive and antiseptic agents.[1][29]

-

Parasympathomimetics: The drug furtrethonium is a trimethyl ammonium derivative of furfurylamine.[22][30]

-

Antihistamines: It is a precursor for the synthesis of Barmastine.[1][30]

-

Agrochemicals: Furfurylamine derivatives are key intermediates for herbicides and insecticides.[23][31]

The following table summarizes the biological activities of several classes of compounds derived from furfurylamine.

| Compound Class | Therapeutic Area | Example(s) | References |

| Histamine H₂ Antagonists | Anti-ulcer | Ranitidine | [24][25][26] |

| Diuretics | Cardiovascular | Furosemide | [24] |

| Parasympathomimetics | Cholinergic Agent | Furtrethonium | [22][30] |

| Antihistamines | Anti-allergy | Barmastine | [1][30] |

| α-Aminophosphonates | Agrochemical | Plant Growth Regulators | [31] |

Conclusion and Future Outlook

Furfurylamine and its derivatives represent a vital class of chemical intermediates, firmly positioned at the intersection of renewable chemistry and high-value synthesis. Derived from abundant biomass, this scaffold offers a sustainable alternative to petrochemically-derived building blocks.[3] The dual reactivity of its amine group and furan ring provides synthetic chemists with a versatile toolkit for constructing complex molecules for the pharmaceutical, agrochemical, and materials science sectors.

Future research will undoubtedly focus on the development of even more efficient and sustainable catalytic systems for furfurylamine production, particularly through biocatalysis and the use of earth-abundant metal catalysts.[2][10] As the principles of green chemistry become more deeply integrated into industrial processes, the importance of biomass-derived platforms like furfurylamine will only continue to grow, solidifying its role as a fulcrum in modern organic synthesis.

References

- Furfurylamine (CAS 617-89-0)|High Purity - Benchchem. (URL: )

- Understanding the Versatile Applications of Furfurylamine in Chemical Industries. (2024). (URL: )

- Chatterjee, M., Ishizaka, T., & Kawanami, H. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. (URL: )

- Paal-Knorr Synthesis - Alfa Chemistry. (URL: )

- A Comparative Guide to Furan Synthesis: Benchmarking the Paal-Knorr Synthesis - Benchchem. (URL: )

- Paal–Knorr synthesis - Wikipedia. (URL: [Link])

- Furfurylamine. (2024). (URL: )

- Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (URL: [Link])

- Furfurylamine in Organic Synthesis: A Vers

- Application Notes and Protocols for Diels-Alder Reactions of Furan Deriv

- Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–w

- SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN W

- Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new m

- Reductive Amination of Furfural to Furfurylamine | Catalytic Trans - Taylor & Francis eBooks. (2024). (URL: [Link])

- Ionic Liquid as Catalyst and Reaction Medium: A Simple and Efficient Procedure for Paal–Knorr Furan Synthesis. Taylor & Francis. (URL: [Link])

- Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. PubMed Central. (2025). (URL: [Link])

- Diels–Alder Reaction of Biofuran Derivatives and Cycloolefin for Directional Synthesis of Fused Ring Hydrocarbon High Density Jet Fuel.

- Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. (URL: )

- Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman publishing House. (2022). (URL: )

- A broad spectrum of applications of furfuryl amine.

- Furfurylamine - Wikipedia. (URL: [Link])

- Direct Diels–Alder reactions of furfural derivatives with maleimides. RSC Publishing. (2020). (URL: [Link])

- Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel.

- Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology. (URL: [Link])

- Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphon

- Pharmaceutical compounds containing furfurylamines.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv

- [A new N'-(2-hydroxy-2-phenylethyl)-N"-methanesulfonyl)guanidine analogue of ranitidine. Development of a new antiulcer agent T-593]. PubMed. (URL: [Link])

- Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry. (URL: [Link])

- Furfurylamines from Biomass: Transaminase c

- Synthesis of ranitidine (Zantac) from cellulose-derived 5- (chloromethyl) furfural. The Royal Society of Chemistry. (URL: [Link])

- A NEW METHOD FOR THE SYNTHESIS OF RANITIDINE. (URL: )

- An efficient and sustainable furfurylamine production from biomass-derived furfural by a robust mutant ω-transaminase bioc

Sources

- 1. benchchem.com [benchchem.com]

- 2. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sctunisie.org [sctunisie.org]

- 4. chemneo.com [chemneo.com]

- 5. chemimpex.com [chemimpex.com]

- 6. guidechem.com [guidechem.com]

- 7. FURFURYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. sandermanpub.net [sandermanpub.net]

- 11. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. An efficient and sustainable furfurylamine production from biomass-derived furfural by a robust mutant ω-transaminase biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 17. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 18. tandfonline.com [tandfonline.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ptfarm.pl [ptfarm.pl]

- 26. Ranitidine synthesis - chemicalbook [chemicalbook.com]

- 27. Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. rsc.org [rsc.org]

- 29. microchem.fr [microchem.fr]

- 30. Furfurylamine - Wikipedia [en.wikipedia.org]

- 31. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Pinacol Esters in Enhancing Chemical Synthesis Stability: A Technical Guide

Abstract

In the landscape of modern organic synthesis, the pursuit of efficiency, reproducibility, and robustness is paramount. Boronic acids have long been celebrated as versatile intermediates, particularly in palladium-catalyzed cross-coupling reactions. However, their inherent instability presents significant challenges in handling, storage, and reaction consistency. This technical guide provides an in-depth exploration of pinacol boronic esters as a superior alternative, elucidating their role in enhancing chemical synthesis stability. We will delve into the mechanistic underpinnings of their stability, provide field-proven protocols for their synthesis and application, and showcase their critical importance in research, drug development, and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by leveraging the unique advantages of pinacol esters.

The Challenge of Instability: Limitations of Boronic Acids

Boronic acids (R-B(OH)₂) are fundamental building blocks in organic chemistry, most notably for their application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Despite their utility, their widespread application is often hampered by inherent instability. The primary degradation pathways include:

-

Dehydration to Boroxines: Boronic acids are prone to intermolecular dehydration, forming cyclic trimeric anhydrides known as boroxines.[2] This process is reversible but alters the reagent's stoichiometry and can lead to inconsistent reactivity.

-

Protodeboronation: This is the cleavage of the C-B bond by a proton source, resulting in the formation of an R-H bond and boric acid. This side reaction is particularly problematic for vinyl, cyclopropyl, electron-rich heterocyclic, and electron-deficient arylboronic acids.[3]

-

Oxidation: The boron center can be susceptible to oxidation, leading to decomposition of the desired reagent.

These instability issues can result in diminished reaction yields, the need for carefully controlled reaction conditions, and a limited shelf life, all of which are significant drawbacks in both academic research and industrial-scale drug development.[4]

The Pinacol Ester Solution: A Paradigm of Stability and Versatility

Pinacol boronic esters, characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system, offer a robust solution to the challenges posed by free boronic acids.[2] The formation of this cyclic ester by reacting a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) provides significant steric and electronic protection to the boron atom.[5]

Mechanistic Basis for Enhanced Stability

The enhanced stability of pinacol esters can be attributed to several key factors:

-

Steric Hindrance: The four methyl groups on the pinacol backbone create a sterically congested environment around the boron atom. This bulkiness physically obstructs the approach of water, oxygen, and other agents that could lead to degradation.[3]

-

Electronic Effects: The oxygen atoms of the diol donate electron density to the vacant p-orbital of the boron atom, reducing its Lewis acidity. This makes the boron center less susceptible to nucleophilic attack and protodeboronation.

-

Cyclic Structure: The formation of the stable five-membered dioxaborolane ring prevents the intermolecular dehydration that leads to boroxine formation.[2]

These combined effects result in reagents that are generally crystalline, air-stable solids with a significantly longer shelf life and greater ease of handling compared to their boronic acid counterparts.[4][6]

Caption: Boronic acid degradation vs. pinacol ester stability.

Quantitative Stability Comparison

The following table summarizes the qualitative stability of boronic acids versus their pinacol esters under various conditions.

| Condition | Boronic Acid Stability | Pinacol Ester Stability | Rationale for Difference |

| Air/Moisture | Low to Moderate | High | Pinacol group provides a hydrophobic shield and prevents boroxine formation.[5][6] |

| Acidic (pH < 4) | Low | Low to Moderate | Acid-catalyzed hydrolysis can occur for both, but is generally slower for the ester.[7] |

| Basic (pH > 9) | Low | Moderate to High | While hydrolysis can occur, pinacol esters are often stable enough for reactions in basic media.[4] |

| Chromatography | Challenging | High | Pinacol esters are less polar and not as prone to decomposition on silica gel.[8][9] |

| Long-term Storage | Poor | Excellent | Reduced susceptibility to degradation pathways leads to a longer shelf life.[2] |

Synthesis and Purification of Pinacol Boronic Esters

A key advantage of pinacol esters is their accessibility through well-established and robust synthetic methodologies.

Common Synthetic Routes

-

Esterification of Boronic Acids: The most straightforward method involves the direct reaction of a boronic acid with pinacol, often with removal of water to drive the equilibrium.[10]

-

Miyaura Borylation: This powerful palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron (B₂pin₂) to convert aryl or vinyl halides/triflates directly into the corresponding pinacol boronic ester.[11] This method is highly valued for its functional group tolerance.

-

C-H Borylation: Transition-metal-catalyzed C-H activation and subsequent borylation offer an atom-economical route to pinacol esters, directly converting C-H bonds to C-B bonds.

-

From Grignard Reagents: The reaction of Grignard reagents with pinacolborane (HBpin) provides a mild and efficient method for the synthesis of a wide range of pinacol boronate esters.[12]

Detailed Experimental Protocol: Miyaura Borylation of an Aryl Bromide

This protocol provides a representative procedure for the synthesis of an aryl pinacol boronic ester.

Materials:

-

Aryl bromide (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the flask and heat the reaction mixture at 80-100 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel. It has been reported that silica gel impregnated with boric acid can be effective in suppressing the decomposition of pinacol esters during chromatography.[9][13]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. nbinno.com [nbinno.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Miyaura Borylation Reaction [organic-chemistry.org]

- 12. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 13. academic.oup.com [academic.oup.com]

Mechanism of Suzuki-Miyaura cross-coupling with boronic esters

An In-Depth Technical Guide to the Mechanism of Suzuki-Miyaura Cross-Coupling with Boronic Esters

Introduction: The Enduring Power of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern organic synthesis, a transformative tool for the construction of carbon-carbon bonds that was recognized with the 2010 Nobel Prize in Chemistry.[1] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents have made it indispensable in academic and industrial settings, particularly in pharmaceutical and materials science.[2][3] While initially developed with boronic acids, the use of boronic esters has surged due to their enhanced stability, ease of handling, and amenability to purification.[4][5]

This guide provides an in-depth examination of the mechanistic intricacies of the Suzuki-Miyaura reaction with a specific focus on boronic esters. We will move beyond a textbook overview to explore the causality behind experimental choices, the nuanced roles of each reaction component, and the latest understanding of the critical transmetalation step, empowering researchers to troubleshoot, optimize, and innovate.

The Core Engine: A Three-Act Catalytic Cycle

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6] This cycle is universally accepted to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Oxidative Addition: Catalyst Activation and Substrate Engagement

The cycle initiates with the active, coordinatively unsaturated Pd(0) species, which is often generated in situ from a more stable precatalyst. This Pd(0) complex inserts itself into the carbon-halogen (or pseudohalogen) bond of the electrophile (e.g., an aryl halide, Ar-X).[1][8] This concerted step oxidizes the catalyst from Pd(0) to Pd(II), forming a square-planar organopalladium(II) complex.[6][8]

-

Causality & Experimental Choice : The rate of oxidative addition is a critical factor and is often the rate-determining step of the entire cycle.[6][8] The reactivity of the electrophile follows the trend of bond strength: I > OTf > Br >> Cl.[6] Consequently, less reactive electrophiles like aryl chlorides necessitate more electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands on the palladium catalyst to facilitate this step.[1][6] These ligands increase the electron density on the metal center, promoting its insertion into the C-X bond.[6][8]

Caption: The Oxidative Addition Step.

Transmetalation: The Critical Hand-Off from Boron to Palladium

Transmetalation is the defining step where the organic moiety is transferred from the boronic ester to the organopalladium(II) complex, displacing the halide. This process is arguably the most complex and debated aspect of the mechanism, particularly for boronic esters. For a long time, the role of the essential base was not fully understood.[8]

Recent mechanistic investigations have revealed that boronic esters can participate directly in transmetalation without prior hydrolysis to the corresponding boronic acid.[2][3][9] This finding is significant, as it was previously thought that water was necessary to generate the more reactive boronic acid in situ.[10] The activation of the boronic ester is facilitated by the base, but two primary, competing pathways are considered: the Boronate Pathway and the Oxo-Palladium Pathway .[11]

-

The Boronate Pathway : The base (e.g., OH⁻, OR⁻) coordinates to the Lewis acidic boron atom of the ester, forming a tetracoordinate, anionic "ate" complex.[11][12] This complex is significantly more nucleophilic than the neutral ester, facilitating the transfer of the aryl group to the electrophilic palladium center.[12]

-

The Oxo-Palladium Pathway : Alternatively, the base (typically OH⁻) can first displace the halide ligand on the palladium(II) complex to form a palladium-hydroxo species (L₂Pd(Ar)(OH)).[11][13] This complex then reacts with the neutral boronic ester. The greater Lewis basicity of the hydroxo ligand facilitates the exchange.[13]

Studies suggest that under many common conditions (weak base, aqueous solvent), the reaction between a palladium hydroxo complex and the boronic acid/ester (Oxo-Palladium Pathway) is the dominant route.[13] However, the formation of the boronate "ate" complex is also a viable and kinetically competent pathway.[14][15] The operative mechanism is a function of the specific base, solvent, and boronic ester used.

Crucially, structural, kinetic, and computational studies have confirmed that the direct transfer from boronic esters is not only possible but can be significantly faster than from boronic acids, depending on the ester's structure.[2][3] Two features were identified as critical for enabling this transfer: (1) the ability to create an empty coordination site on the palladium atom and (2) the nucleophilic character of the ipso-carbon bound to boron.[2][3]

Caption: Competing pathways for the Transmetalation step.

Reductive Elimination: Forging the Bond and Catalyst Regeneration

In the final step, the two organic groups (Ar¹ and Ar²) on the diorganopalladium(II) intermediate couple, forming the desired C-C bond in the product molecule.[8] This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[1][6]

-

Causality & Experimental Choice : Reductive elimination is favored from a cis-diorganopalladium(II) complex. The initially formed trans-complex from oxidative addition must therefore isomerize to the cis-form before elimination can occur.[8] The use of bulky ligands facilitates this step by creating steric strain that is relieved upon elimination of the product.[1][8]

The Role of the Base: More Than a Spectator

The choice and stoichiometry of the base are critical variables that can dictate the success or failure of a Suzuki-Miyaura coupling. Its role is multifaceted:

-

Boron Activation : As discussed, it generates the highly reactive tetracoordinate boronate "ate" complex.[12][15]

-

Catalyst Activation : It facilitates the formation of the L₂Pd(Ar)(OH) species, which can be more reactive in the transmetalation step than the corresponding halide complex.[13][14]

-

Preventing Side Reactions : A suitable base can suppress protodeboronation, a common side reaction where the boronic ester is cleaved by a proton source.

Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH), and fluorides (CsF, KF). The strength and nature of the base must be matched to the substrates, as base-sensitive functional groups may be compromised by harsh conditions.[12]

Catalyst and Ligand Selection: A Summary Table

The choice of palladium source and ligand is paramount for achieving high efficiency, especially with challenging substrates like sterically hindered aryl halides or heteroaryl boronic esters.[16][17]

| Catalyst/Precatalyst | Common Ligand(s) | Key Characteristics & Applications |

| Pd(PPh₃)₄ | Triphenylphosphine | The classical, "all-in-one" catalyst. Effective for simple aryl iodides and bromides. Can be thermally sensitive.[16] |

| Pd(OAc)₂ / Pd₂(dba)₃ | Custom Phosphines (e.g., SPhos, XPhos, RuPhos) or NHCs | These are precatalysts requiring in situ reduction to Pd(0). Paired with bulky, electron-rich ligands, they show exceptional activity for aryl chlorides, hindered substrates, and heteroaryl couplings.[12][17] |

| Pd(dppf)Cl₂ | dppf | A robust, air-stable precatalyst. The dppf ligand provides a good balance of electron-donating properties and steric bulk, making it versatile for a wide range of substrates, including challenging ones.[16] |

Experimental Protocol: A Self-Validating System

This generalized protocol for the Suzuki-Miyaura coupling of an aryl bromide with a pinacol boronic ester serves as a reliable starting point.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

Aryl Pinacol Boronic Ester (1.2 mmol, 1.2 equiv)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent System (e.g., Dioxane/Water, 4:1 v/v, 5 mL)

Procedure:

-

Inert Atmosphere Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, aryl pinacol boronic ester, and potassium carbonate.

-

Degassing : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, deactivating the system.

-

Solvent Addition : Add the degassed solvent system via syringe. Stir the mixture for 5-10 minutes to ensure dissolution and mixing.

-

Catalyst Addition : Briefly open the flask under a positive pressure of inert gas and add the palladium catalyst.

-

Reaction : Seal the flask and heat the reaction mixture (e.g., to 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

Conclusion

The Suzuki-Miyaura coupling with boronic esters is a sophisticated process governed by a delicate interplay of catalyst, ligand, base, and solvent. A deep mechanistic understanding, particularly of the nuanced transmetalation step, is not merely academic; it is the foundation for rational reaction design and optimization. While the classic catalytic cycle provides a robust framework, appreciating that boronic esters can and do transmetalate directly—and often rapidly—opens new avenues for developing anhydrous and highly efficient coupling methodologies. This knowledge empowers the modern chemist to fully harness the synthetic power of this Nobel-winning reaction.

References

- Title: Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs. URL:[Link]

- Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts. URL:[Link]

- Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Source: Journal of the American Chemical Society. URL:[Link]

- Title: Suzuki Coupling. Source: Organic Chemistry Portal. URL:[Link]

- Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Source: Chemistry – An Asian Journal. URL:[Link]

- Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Source: National Institutes of Health (NIH). URL:[Link]

- Title: Selection of boron reagents for Suzuki–Miyaura coupling. Source: Chemical Society Reviews. URL:[Link]

- Title: Suzuki reaction. Source: Wikipedia. URL:[Link]

- Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube. URL:[Link]

- Title: The catalytic mechanism of the Suzuki-Miyaura reaction. Source: ChemRxiv. URL:[Link]

- Title: CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Source: Royal Society of Chemistry Books. URL:[Link]

- Title: Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Source: PubMed. URL:[Link]

- Title: Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Source: National Institutes of Health (NIH). URL:[Link]

- Title: Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Source: Dalton Transactions. URL:[Link]

- Title: Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Source: Organic Letters. URL:[Link]

- Title: Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Source: Journal of the American Chemical Society. URL:[Link]

- Title: Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. Source: IDEALS (University of Illinois). URL:[Link]

- Title: THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.

- Title: Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki-Miyaura Cross-Coupling Reaction. Source: National Institutes of Health (NIH). URL:[Link]

- Title: Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Source: SpringerLink. URL:[Link]

- Title: Boron Suzuki Coupling.

- Title: Role of a base in Suzuki-Miyaura reaction.

- Title: The Slow‐Release Strategy in Suzuki–Miyaura Coupling.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boron Suzuki Coupling | Borates Today [borates.today]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

Boronic Acids and Their Derivatives: From Chemical Curiosity to Clinical Powerhouse

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective on Harnessing Boron in Medicinal Chemistry

Foreword

The journey of a chemical moiety from a synthetic curiosity to a cornerstone of life-saving therapeutics is a testament to the ingenuity of medicinal chemistry. Few functional groups embody this journey as compellingly as the boronic acid. Once relegated to the periphery of drug design, largely due to misplaced concerns about toxicity, the boron atom has emerged as a uniquely versatile tool in the modern drug hunter's armamentarium.[1][2] The landmark approval of the proteasome inhibitor bortezomib in 2003 shattered preconceived notions and ignited a surge of interest in this area.[2][3]